1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde typically involves the nitration of 1-methyl-1H-pyrazole-4-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methyl-3-amino-1H-pyrazole-4-carbaldehyde, while oxidation of the aldehyde group produces 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid .
Scientific Research Applications
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, altering their activity. This interaction can lead to changes in cellular pathways and biological processes .
The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological activity. These interactions can modulate the function of key biomolecules, making it a valuable tool for studying cellular mechanisms .
Comparison with Similar Compounds
1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde: This compound has a similar structure but with the nitro group at a different position.
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: This compound contains a nitrophenyl group instead of a nitro group, leading to different chemical properties and applications.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: This ester derivative has different solubility and reactivity compared to the aldehyde form, making it suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVYWIXNOIWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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